molecular formula C12H16F2O2 B8000030 (3,5-Difluoro-2-(pentyloxy)phenyl)methanol

(3,5-Difluoro-2-(pentyloxy)phenyl)methanol

Cat. No.: B8000030
M. Wt: 230.25 g/mol
InChI Key: GTXNHLWAQZQGNU-UHFFFAOYSA-N
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Description

(3,5-Difluoro-2-(pentyloxy)phenyl)methanol: is an organic compound characterized by the presence of two fluorine atoms at the 3rd and 5th positions, a pentoxy group at the 2nd position, and a benzyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-2-(pentyloxy)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzyl alcohol derivative.

    Fluorination: Introduction of fluorine atoms at the 3rd and 5th positions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Processing: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-2-(pentyloxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Reduction to alkanes or alcohols using reducing agents such as LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or secondary alcohols.

    Substitution: Formation of substituted benzyl alcohol derivatives.

Scientific Research Applications

(3,5-Difluoro-2-(pentyloxy)phenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-(pentyloxy)phenyl)methanol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzyl alcohol: Lacks the pentoxy group, resulting in different chemical properties and reactivity.

    2-n-Pentoxybenzyl alcohol: Lacks the fluorine atoms, affecting its biological activity and chemical behavior.

Uniqueness

(3,5-Difluoro-2-(pentyloxy)phenyl)methanol is unique due to the combined presence of fluorine atoms and a pentoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3,5-difluoro-2-pentoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-2-3-4-5-16-12-9(8-15)6-10(13)7-11(12)14/h6-7,15H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXNHLWAQZQGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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